N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Description
“N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of parent systems with 3,4-dichlorobenzyl chloride .Scientific Research Applications
Medicinal Chemistry and Drug Design
Compounds structurally related to N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been explored for their medicinal properties, particularly as androgen receptor antagonists with potential applications in the treatment of prostate cancer. For example, a study by Kinoyama et al. (2005) on N-arylpiperazine-1-carboxamide derivatives found these compounds to be potent AR antagonists, suggesting their utility in prostate cancer treatment (Kinoyama et al., 2005).
Organic Synthesis and Chemical Biology
Research has also focused on the synthesis and application of piperazine derivatives in creating compounds with antimicrobial and antitumor activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized for their potential antitumor and antimicrobial effects, indicating the versatility of piperazine derivatives in drug development (Riyadh, 2011).
Biochemical and Pharmacological Studies
Piperazine derivatives have been evaluated for their nootropic activity, showcasing the potential of these compounds in enhancing cognitive functions. Valenta et al. (1994) explored the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds for their nootropic effects, highlighting the application of piperazine derivatives in developing cognitive enhancers (Valenta et al., 1994).
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3S/c1-15-3-6-17(7-4-15)29(27,28)25(14-16-5-8-18(21)19(22)13-16)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYOFMGYVPIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide |
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